REACTION_CXSMILES
|
[BH4-].[Na+].C(O)(C(F)(F)F)=O.[Cl:10][C:11]1[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:12]=1[C:13]#[N:14]>C1COCC1>[ClH:10].[Cl:10][C:11]1[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH2:14] |f:0.1,5.6|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC=C1F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for about 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
The mixture was stirred from 0° C. to RT until no starting material
|
Type
|
CUSTOM
|
Details
|
Half of the solvent was removed
|
Type
|
ADDITION
|
Details
|
10% HCl (250 mL) was added slowly into the residue at 0° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed up
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until no boron complex
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted by diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 300 mL
|
Type
|
ADDITION
|
Details
|
HCl (4 N, 50 mL) was added slowly into the resulting solution
|
Type
|
CUSTOM
|
Details
|
The white solid was precipitated
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C=CC=C1F)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 167.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |